molecular formula C48H78O18 B13928838 Chikusaikoside II

Chikusaikoside II

Cat. No.: B13928838
M. Wt: 943.1 g/mol
InChI Key: ZDKCXSMMRXSSDE-USKWYDBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chikusaikoside II is a naturally occurring compound extracted from the plant Bupleurum longeradiatumThe molecular formula of this compound is C48H78O18, and it has a molecular weight of 943.12 g/mol .

Preparation Methods

Chikusaikoside II is primarily isolated from natural sources, specifically from the roots of Bupleurum longeradiatum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Chemical Reactions Analysis

Chikusaikoside II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chikusaikoside II has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.

    Biology: It is used to investigate the biological activities of saponins, including their effects on cell membranes and their potential as anti-inflammatory agents.

    Medicine: It has been studied for its potential therapeutic effects, including its ability to modulate immune responses and its potential as an anti-cancer agent.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Chikusaikoside II involves its interaction with cell membranes and various molecular targets. It is known to modulate immune responses by interacting with immune cells and influencing the production of cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Chikusaikoside II is similar to other triterpenoid saponins, such as saikosaponin a, saikosaponin d, and saikosaponin c. it is unique in its specific molecular structure and its distinct biological activities. For example, while saikosaponin a and saikosaponin d are also known for their anti-inflammatory properties, this compound has shown unique effects on immune modulation and apoptosis induction .

Properties

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H78O18/c1-22-30(52)32(54)36(58)40(62-22)66-38-24(19-60-39-35(57)33(55)31(53)23(18-49)63-39)64-41(37(59)34(38)56)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,43-,44-,45+,46-,47+,48-/m0/s1

InChI Key

ZDKCXSMMRXSSDE-USKWYDBASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

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